6'-bromo-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]
CAS No.: 885269-25-0
Cat. No.: VC2717226
Molecular Formula: C11H12BrN
Molecular Weight: 238.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 885269-25-0 |
|---|---|
| Molecular Formula | C11H12BrN |
| Molecular Weight | 238.12 g/mol |
| IUPAC Name | 6-bromospiro[2,3-dihydro-1H-isoquinoline-4,1'-cyclopropane] |
| Standard InChI | InChI=1S/C11H12BrN/c12-9-2-1-8-6-13-7-11(3-4-11)10(8)5-9/h1-2,5,13H,3-4,6-7H2 |
| Standard InChI Key | KKZSOCJYXQWVDQ-UHFFFAOYSA-N |
| SMILES | C1CC12CNCC3=C2C=C(C=C3)Br |
| Canonical SMILES | C1CC12CNCC3=C2C=C(C=C3)Br |
Introduction
Chemical Identity and Structural Characteristics
Basic Identification Data
6'-Bromo-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] is a well-defined chemical entity with established identifiers in chemical databases and literature. The compound possesses a unique molecular structure characterized by a spiro fusion between a cyclopropane ring and an isoquinoline system, with a bromine atom at position 6' of the isoquinoline moiety.
Table 1: Identification Parameters of 6'-Bromo-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]
| Parameter | Information |
|---|---|
| CAS Registry Number | 885269-25-0 |
| Molecular Formula | C₁₁H₁₂BrN |
| Molecular Weight | 238.12 g/mol |
| IUPAC Name | 6-bromospiro[2,3-dihydro-1H-isoquinoline-4,1'-cyclopropane] |
| SMILES Notation | C1CC12CNCC3=C2C=C(C=C3)Br |
| InChI | InChI=1S/C11H12BrN/c12-9-2-1-8-6-13-7-11(3-4-11)10(8)5-9/h1-2,5,13H,3-4,6-7H2 |
| InChIKey | KKZSOCJYXQWVDQ-UHFFFAOYSA-N |
The compound is classified as a spiro compound due to its structural arrangement where two rings share a single carbon atom (spiro atom). This particular structural feature contributes significantly to the three-dimensional conformation of the molecule and influences its chemical reactivity and potential biological interactions. The bromine substituent at the 6' position further modifies its electronic properties and reactivity profile.
Structural Features and Isomers
The core structure of 6'-bromo-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] consists of a three-membered cyclopropane ring spiro-fused to a partially hydrogenated isoquinoline system. This arrangement creates a unique three-dimensional architecture that distinguishes it from linear or simple cyclic compounds. The nitrogen atom in the isoquinoline ring provides a basic center, while the bromine substituent introduces an electron-withdrawing effect and serves as a potential site for further chemical modifications.
A notable structural isomer of this compound is 5'-bromo-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] (CAS: 885269-16-9), which differs only in the position of the bromine atom on the aromatic ring . This positional isomer likely exhibits similar chemical properties but may differ in its specific reactivity patterns and potential biological interactions due to the altered electronic distribution.
Physical and Chemical Properties
Chemical Reactivity
The chemical reactivity of 6'-bromo-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] is governed by several structural features:
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The bromine substituent serves as a site for potential nucleophilic aromatic substitution reactions and metal-catalyzed coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig couplings).
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The nitrogen atom in the isoquinoline ring provides a basic center that can participate in alkylation, acylation, or coordination with metal ions.
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The cyclopropane ring, known for its ring strain, can undergo ring-opening reactions under appropriate conditions, providing a pathway for structural elaboration.
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The partially hydrogenated isoquinoline system may undergo oxidation to form the fully aromatic isoquinoline derivative or reduction to further saturate the ring system.
These reactive sites make 6'-bromo-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] a versatile building block for the synthesis of more complex structures and derivatives with potential applications in medicinal chemistry and materials science.
Synthesis Methods
Known Derivatives
Several derivatives of 6'-bromo-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] have been documented, with the most notable being the tert-butyl carbamate derivative: tert-butyl 6'-bromo-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-2'-carboxylate (CAS: 1203682-77-2) . This derivative features a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom, which serves to modulate the basicity of the nitrogen while also providing protection during subsequent synthetic transformations.
The molecular formula of this derivative is C₁₆H₂₀BrNO₂ with a molecular weight of 338.24 g/mol . The presence of the Boc group likely alters the solubility, crystallinity, and reactivity profile of the compound compared to the parent structure, making it useful for specific synthetic applications or as an intermediate in more complex synthesis pathways.
| Supplier | Location | Notes |
|---|---|---|
| Guangzhou Yuheng Pharmaceutical Technology Co., Ltd | China | |
| Jilin Chinese Academy of Sciences-yanshen Technology | China | |
| Tetranov Biopharm | China | |
| Aikon International Limited | China | |
| Birdo (Shanghai) Medical Technology Co., Ltd. | China | |
| Taizhou Nanfeng Pharmaceutical Research Institute | China | |
| American Custom Chemicals Corporation | - | 98.00% purity |
| Chemenu | - | 95% purity |
| Crysdot | - | 95+% purity |
| Supplier | Package Size | Purity | Price (USD) |
|---|---|---|---|
| American Custom Chemicals Corporation | 5 mg | 98.00% | $501.22 |
| Chemenu | 1 g | 95% | $729.00 |
| Crysdot | 1 g | 95+% | $772.00 |
The significant price per unit mass suggests that the compound is primarily used in small quantities for research purposes, such as medicinal chemistry investigations, rather than as a bulk chemical intermediate or industrial product.
Current Research Status and Future Directions
Research Gaps
Based on the available literature, several research gaps exist regarding 6'-bromo-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]:
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Detailed synthetic methodologies specifically optimized for this compound and its analogs
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Comprehensive physical property data obtained through experimental measurements
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Systematic evaluation of biological activities across multiple therapeutic targets
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Structure-activity relationship studies of derivatives with modifications at various positions
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Potential applications beyond medicinal chemistry, such as in materials science or catalysis
Addressing these gaps would significantly enhance the understanding of this compound and expand its potential applications across multiple scientific disciplines.
Future Research Directions
Promising future research directions for 6'-bromo-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] include:
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Development of efficient, scalable synthetic routes to facilitate broader access to the compound and its derivatives
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Comprehensive biological screening to identify potential therapeutic applications
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Exploration of the compound as a building block for the creation of molecular libraries for drug discovery
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Investigation of the cyclopropane ring's reactivity under various conditions for the creation of ring-opened derivatives
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Computational studies to better understand the compound's three-dimensional structure and its implications for biological activity
These research directions could significantly expand the utility and applications of this interesting spirocyclic compound in the coming years.
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